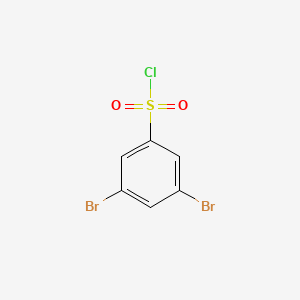
1-Chloro-2-iodo-3-nitrobenzene
Übersicht
Beschreibung
1-Chloro-2-iodo-3-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 . It is used in various chemical reactions and has significant applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of 1-Chloro-2-iodo-3-nitrobenzene can be achieved through various methods. One common method involves the nitration of chlorobenzene in the presence of sulfuric acid . Another method involves the reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane, which is strongly catalyzed by H-Faujasite-720 (zeolite) .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-iodo-3-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group .Chemical Reactions Analysis
1-Chloro-2-iodo-3-nitrobenzene can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . Nitro compounds can also be prepared by direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Physical And Chemical Properties Analysis
1-Chloro-2-iodo-3-nitrobenzene is a solid at room temperature . It has a molecular weight of 283.45 . The compound has a density of 1.348 g/mL at 25 °C . It is soluble in alcohol, benzene, and diethyl ether, but insoluble in water .Wissenschaftliche Forschungsanwendungen
It’s worth noting that the applications of a chemical compound can be very diverse and depend on the context of the research. They can be used in various fields such as organic synthesis, material science, pharmaceuticals, agrochemicals, and more. The methods of application or experimental procedures would vary greatly depending on the specific research context and objectives.
- 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide. It was also used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly (ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- 1-Chloro-2-fluoro-3-nitrobenzene is used as pharmaceutical intermediates, agrochemical intermediates, intermediates of medicine .
- 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide. It was also used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly (ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation .
- 1-Chloro-2-fluoro-3-nitrobenzene is used as pharmaceutical intermediates, agrochemical intermediates, intermediates of medicine .
- 1-Iodo-3-nitrobenzene was used in the synthesis of 5-substituted pyrrolo [3,2- b ]pyridine amide and 3′-nitro-4-methylthiobiphenyl. It was used in palladium (0) catalyzed cross-coupling reaction between heteroarylzinc iodide and unsaturated iodide .
- 1-Chloro-2-nitrobenzene was used in the synthesis of 1-hydroxybenzotriazole derivatives .
Safety And Hazards
Zukünftige Richtungen
The future directions of 1-Chloro-2-iodo-3-nitrobenzene research could involve exploring its potential applications in various fields of organic chemistry. For instance, it could be used in the preparation of aromatic azo compounds using gold (Au) nanoparticles supported on TiO2 as a catalyst . Additionally, it could be used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .
Eigenschaften
IUPAC Name |
1-chloro-2-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRXOASLLZFVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628151 | |
| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-3-nitrobenzene | |
CAS RN |
32337-97-6 | |
| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1359065.png)





![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)


![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)



